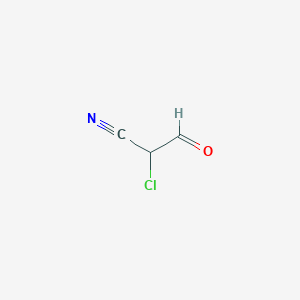![molecular formula C8H5NO2S B1338478 5-硝基苯并[b]噻吩 CAS No. 4965-26-8](/img/structure/B1338478.png)
5-硝基苯并[b]噻吩
概述
描述
5-Nitrobenzo[b]thiophene (5-NBT) is an organic compound that belongs to the family of benzo[b]thiophenes. It is a colorless solid with a melting point of 173-174°C and a boiling point of 297°C. 5-NBT is a versatile organic compound that has been widely studied due to its many applications in scientific research and laboratory experiments.
科学研究应用
抗癌剂
苯并[b]噻吩衍生物已被用于设计和合成潜在的抗癌剂 . 例如,合成了一系列苯并[b]噻吩-二芳基脲衍生物,并评估了它们对HT-29和A549癌细胞系的抗增殖活性 . 其中一些化合物表现出与参考药物索拉非尼相当的抗增殖活性 .
腐蚀抑制剂
噻吩衍生物,包括基于苯并[b]噻吩骨架的衍生物,在工业化学中用作腐蚀抑制剂 . 它们可以在金属表面形成保护层,防止或减缓腐蚀过程 .
有机半导体
由噻吩环体系介导的分子,如苯并[b]噻吩,在有机半导体的进步中发挥着重要作用 . 这些材料因其独特的性能而被用于各种电子器件 .
有机场效应晶体管 (OFETs)
苯并[b]噻吩基分子也用于制造有机场效应晶体管 (OFETs) . OFET 是一种晶体管,其沟道中使用有机半导体 .
有机发光二极管 (OLEDs)
苯并[b]噻吩衍生物用于制造有机发光二极管 (OLEDs) . OLED 是一种发光二极管 (LED),其发光电致发光层是有机化合物薄膜 .
安全和危害
The safety information for 5-Nitrobenzo[b]thiophene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .
未来方向
While the future directions for 5-Nitrobenzo[b]thiophene are not explicitly mentioned in the search results, it’s worth noting that thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
作用机制
- 5-Nitrobenzo[b]thiophene is a compound with potential anticancer effects. Its primary targets include enzymes and receptors within biological systems .
- Specifically, molecular docking studies have revealed that 5-Nitrobenzo[b]thiophene can bind well to the active site of the VEGFR2 receptor, which plays a crucial role in angiogenesis and tumor growth .
- These changes may include apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase, as observed in HT-29 cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
5-Nitrobenzo[b]thiophene plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as tubulin polymerization, by binding to the colchicine site of tubulin . This interaction disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 5-Nitrobenzo[b]thiophene can interact with various receptors and ion channels, further influencing cellular functions .
Cellular Effects
The effects of 5-Nitrobenzo[b]thiophene on cells are diverse and significant. It has been demonstrated to induce apoptosis and cell cycle arrest in cancer cell lines such as HT-29 and A549 . This compound influences cell signaling pathways, including those involved in cell proliferation and survival. By modulating gene expression and cellular metabolism, 5-Nitrobenzo[b]thiophene can effectively inhibit the growth of cancer cells and reduce tumor progression .
Molecular Mechanism
At the molecular level, 5-Nitrobenzo[b]thiophene exerts its effects through several mechanisms. It binds to the colchicine site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G0/G1 phase and induces apoptosis. Additionally, molecular docking studies have shown that 5-Nitrobenzo[b]thiophene can interact with the active site of VEGFR2 receptor, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitrobenzo[b]thiophene have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Nitrobenzo[b]thiophene remains stable under specific conditions, allowing for sustained inhibition of tubulin polymerization and prolonged anticancer activity . Its degradation products may also contribute to its overall biological effects.
Dosage Effects in Animal Models
The effects of 5-Nitrobenzo[b]thiophene vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Nitrobenzo[b]thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations that can affect its efficacy and toxicity . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Nitrobenzo[b]thiophene within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Its distribution within different cellular compartments can influence its effectiveness and potential side effects.
Subcellular Localization
5-Nitrobenzo[b]thiophene’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and improve its therapeutic efficacy.
属性
IUPAC Name |
5-nitro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVKHIQVXQKSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497153 | |
| Record name | 5-Nitro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-26-8 | |
| Record name | 5-Nitro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the reported synthetic routes for 5-nitrobenzo[b]thiophene and its derivatives?
A: Recent research highlights the development of efficient and convenient synthetic methods for these compounds. For instance, a one-pot synthesis of 5-nitrobenzo[b]thiophene-2-carbaldehyde utilizes readily available starting materials like 2,5-dihydroxy-1,4-dithiane and 2-chloro-5-nitrobenzaldehyde, achieving a high yield. [] Similarly, 2-methyl-5-nitrobenzo[b]thiophene can be synthesized in just four steps with an impressive 87% overall yield. [] These streamlined approaches offer significant advantages in terms of cost-effectiveness and reduced environmental impact compared to previous multi-step syntheses.
Q2: What makes 2-methyl-5-nitrobenzo[b]thiophene a promising building block for more complex molecules?
A: The versatility of 2-methyl-5-nitrobenzo[b]thiophene as a building block is evident in its reactivity. Studies have demonstrated its successful bromination, acetylation, and reduction, highlighting its potential for further derivatization. [] This ability to readily introduce various functional groups makes it a valuable starting point for constructing diverse organic assemblies with potentially interesting properties.
Q3: Are there any efficient synthetic routes for specific 5-nitrobenzo[b]thiophene derivatives?
A: Yes, researchers have developed an efficient one-step synthesis for 5-nitrobenzo[b]thiophene-2-carboxylic acid, a key intermediate in the production of 5-hydroxy-2,3-dihydrobenzo(b)thiophene. [] This particular approach showcases the ongoing efforts to optimize the synthesis of valuable 5-nitrobenzo[b]thiophene derivatives for various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


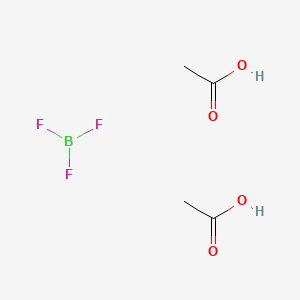

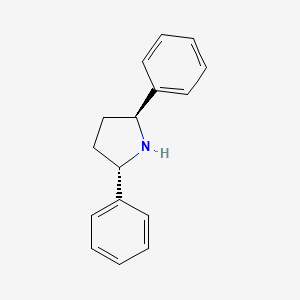

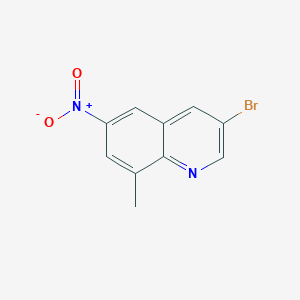
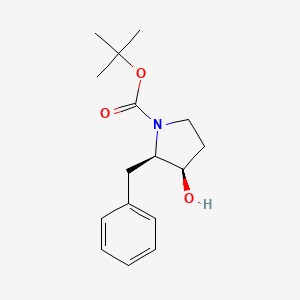
![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)

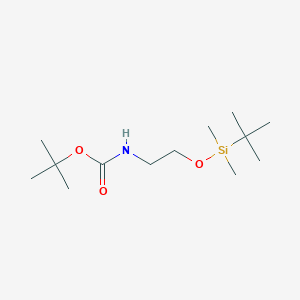
![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)

